1-Bromo-3-isopropyl-5-(methoxymethoxy)benzene
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Overview
Description
1-Bromo-3-isopropyl-5-(methoxymethoxy)benzene is an organic compound with the molecular formula C11H15BrO2. It is a derivative of benzene, featuring a bromine atom, an isopropyl group, and a methoxymethoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-isopropyl-5-(methoxymethoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-isopropyl-5-(methoxymethoxy)benzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-isopropyl-5-(methoxymethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Bromo-3-isopropyl-5-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules for research purposes.
Medicine: It may serve as an intermediate in the development of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-isopropyl-5-(methoxymethoxy)benzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the bromine atom acts as an electrophile, attacking the benzene ring and forming a sigma complex. This intermediate then loses a proton to restore aromaticity . The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-methoxy-5-(methoxymethoxy)benzene: Similar structure but with a methoxy group instead of an isopropyl group.
1-Bromo-3-chloro-5-(methoxymethoxy)benzene: Contains a chlorine atom in place of the isopropyl group.
1-Bromo-3,5-dimethoxybenzene: Features two methoxy groups instead of the methoxymethoxy and isopropyl groups.
Uniqueness
1-Bromo-3-isopropyl-5-(methoxymethoxy)benzene is unique due to the presence of both an isopropyl group and a methoxymethoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications.
Properties
Molecular Formula |
C11H15BrO2 |
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Molecular Weight |
259.14 g/mol |
IUPAC Name |
1-bromo-3-(methoxymethoxy)-5-propan-2-ylbenzene |
InChI |
InChI=1S/C11H15BrO2/c1-8(2)9-4-10(12)6-11(5-9)14-7-13-3/h4-6,8H,7H2,1-3H3 |
InChI Key |
MAMQIZOJERFOFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Br)OCOC |
Origin of Product |
United States |
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